molecular formula C7H12 B1583054 1-Methylcyclohexene CAS No. 591-49-1

1-Methylcyclohexene

Cat. No. B1583054
CAS RN: 591-49-1
M. Wt: 96.17 g/mol
InChI Key: CTMHWPIWNRWQEG-UHFFFAOYSA-N
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Patent
US07595327B2

Procedure details

Following the procedure of Spurr et al, J. Am. Chem. Soc., 1983, 105, 4735, a solution of 1-methyl-1-cyclohexene (1 g, 10.4 mmol) in dichloromethane (30 mL) was cooled to −20° C. and chlorosulfonylisocyanate (1.08 mL, 12.5 mmol) was added drop wise. The reaction was warmed to −10° C. over 3 h, then warmed to room temperature and stirred for 1 h. The reaction mixture was then concentrated, and taken up in ether (15 mL) and dimethylethyleneglycol (5 mL) to homogenize. To the reaction mixture was added 25% Na2SO3 (25 mL), followed by 10% sodium hydroxide solution to keep the pH between 7-8. The reaction was stirred overnight, taken up in ethyl acetate, washed with brine, dried over MgSO4, filtered and concentrated to afford racemic (1S,6R)-6-methyl-7-azabicyclo[4.2.0]octan-8-one (0.95 g, 66%). MS: 140.1 (M+H)+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]=1.ClS([N:12]=[C:13]=[O:14])(=O)=O>ClCCl>[CH3:1][C:2]12[NH:12][C:13](=[O:14])[CH:7]1[CH2:6][CH2:5][CH2:4][CH2:3]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CCCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.08 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
STIRRING
Type
STIRRING
Details
dimethylethyleneglycol (5 mL) to homogenize
ADDITION
Type
ADDITION
Details
To the reaction mixture was added 25% Na2SO3 (25 mL)
STIRRING
Type
STIRRING
Details
The reaction was stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC12CCCCC2C(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.